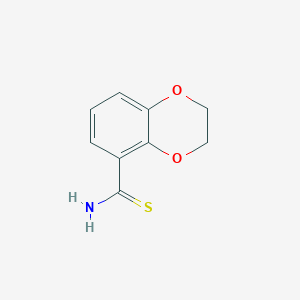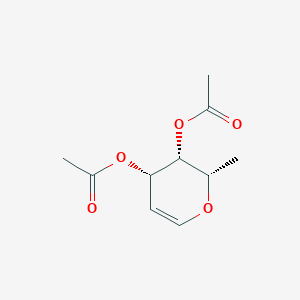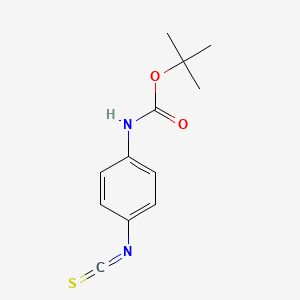![molecular formula C14H21ClN2 B1597515 [1-(4-Chloro-phényl)-3-pyrrolidin-1-yl-propyl]-méthyl-amine CAS No. 672309-97-6](/img/structure/B1597515.png)
[1-(4-Chloro-phényl)-3-pyrrolidin-1-yl-propyl]-méthyl-amine
Vue d'ensemble
Description
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine:
Applications De Recherche Scientifique
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenylpyrrolidine: This step involves the reaction of 4-chlorobenzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride to form 4-chlorophenylpyrrolidine.
Alkylation: The 4-chlorophenylpyrrolidine is then alkylated with 3-chloropropylamine in the presence of a base such as potassium carbonate to yield the desired product, [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as thiols or amines to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, potassium carbonate as a base.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Mécanisme D'action
The mechanism of action of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and uptake.
Comparaison Avec Des Composés Similaires
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: can be compared with other similar compounds, such as:
[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-amine: Similar structure but with a shorter alkyl chain.
[1-(4-Chloro-phenyl)-3-piperidin-1-yl-propyl]-methyl-amine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-ethyl-amine: Similar structure but with an ethyl group instead of a methyl group.
These comparisons highlight the uniqueness of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBYEDLGYDDTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374055 | |
| Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672309-97-6 | |
| Record name | [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4-Methylphenyl)thio]acetonitrile](/img/structure/B1597444.png)




![(S)-(-)-N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B1597449.png)




